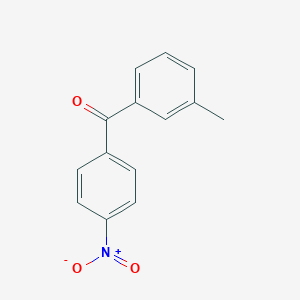

3-Methyl-4'-nitrobenzophenone

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-methylphenyl)-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO3/c1-10-3-2-4-12(9-10)14(16)11-5-7-13(8-6-11)15(17)18/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPBWWIRYOFSSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574515 | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131822-45-2 | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131822-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Methylphenyl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Synthetic Methodologies for 3 Methyl 4 Nitrobenzophenone and Analogues

Foundational Synthetic Routes and Mechanistic Considerations

Traditional methods for constructing the diarylmethanone core have been refined over decades, with Friedel-Crafts acylation and electrophilic nitration being the most established routes.

The most direct and widely employed method for synthesizing benzophenone (B1666685) derivatives is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction typically involves the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst.

For the synthesis of 3-Methyl-4'-nitrobenzophenone, two primary disconnection approaches are viable:

Acylation of toluene (B28343) with 4-nitrobenzoyl chloride.

Acylation of nitrobenzene (B124822) with 3-methylbenzoyl chloride.

The first approach involves the acylation of toluene. The methyl group is an activating, ortho, para-directing group. The reaction, therefore, yields a mixture of isomers, with the para-substituted product (4-methyl-4'-nitrobenzophenone) generally favored over the ortho-product due to reduced steric hindrance. libretexts.orgchemguide.co.uk Achieving the desired 3-methyl isomer via this route is not direct.

The second, more regioselective approach involves the acylation of nitrobenzene with 3-methylbenzoyl chloride. The nitro group is a powerful deactivating, meta-directing group. While this deactivation makes the reaction more challenging, requiring harsher conditions, it ensures that the incoming acyl group is directed almost exclusively to the meta position relative to the nitro group. However, the target molecule requires acylation of a nitro-substituted ring, which is electronically disfavored.

A more plausible Friedel-Crafts route to this compound is the acylation of toluene's isomer, m-xylene, followed by selective oxidation, or more directly, the reaction between toluene and 4-nitrobenzoyl chloride. The key challenge remains controlling the regioselectivity.

Catalytic Systems: The choice of catalyst is crucial for reaction efficiency. While stoichiometric amounts of traditional Lewis acids like aluminum chloride (AlCl₃) are effective, they generate significant hazardous waste and are sensitive to moisture. scribd.comyoutube.com Research has focused on developing more sustainable and recyclable catalytic systems. Heteropoly acids (HPAs) and their insoluble salts, such as H₀.₅Cs₂.₅PW₁₂O₄₀, have emerged as highly active solid acid catalysts for the acylation of toluene, enabling halogen-free processes when using benzoic anhydride as the acylating agent. scispace.com

| Catalyst Type | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃ | High reactivity, readily available | Stoichiometric amounts required, corrosive, moisture sensitive, hazardous waste |

| Solid Acid Catalysts | Zeolites, Heteropoly Acids (HPAs), Nafion-H | Recyclable, reduced corrosion, environmentally benign | Lower activity in some cases, potential for catalyst deactivation |

An alternative strategy involves introducing the nitro group onto a pre-formed methylated benzophenone core, such as 3-methylbenzophenone (B1359932). This approach hinges on the regiochemical control of the electrophilic nitration reaction, typically performed with a mixture of concentrated nitric acid and sulfuric acid.

The directing effects of the substituents on the 3-methylbenzophenone precursor are complex:

Ring A (Methyl-substituted): The methyl group is an activating ortho, para-director. The carbonyl group is deactivating and meta-directing relative to its position.

Ring B (Unsubstituted): This ring is deactivated by the attached carbonyl group, which directs incoming electrophiles to the meta-positions (3' and 5').

To synthesize this compound, the nitro group must be introduced at the 4'-position of the unsubstituted ring (Ring B). This is para to the carbonyl bridge, which contradicts the established meta-directing effect of the carbonyl group. rsc.orgchegg.com Standard nitration conditions would favor the formation of 3-methyl-3'-nitrobenzophenone. Achieving the desired 4'-nitro isomer is therefore non-trivial and requires specialized conditions or a different synthetic strategy, as standard nitration is unlikely to yield the target compound efficiently. Some processes have been developed for the para-nitration of diphenyl compounds, which could potentially be adapted. google.com

To overcome the limitations of classical methods, modern cross-coupling strategies have been developed, offering milder conditions and broader functional group tolerance.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the central carbonyl linkage of diarylmethanones. The Suzuki-Miyaura coupling, for instance, can be used to couple an arylboronic acid with an aromatic acyl chloride. researchgate.net For the target molecule, this could involve the reaction of 3-methylphenylboronic acid with 4-nitrobenzoyl chloride.

Another prominent method is the carbonylative Suzuki-Miyaura reaction, which constructs the ketone from an iodoarene and an arylboronic acid, using a carbon monoxide (CO) source. A recent development uses ethyl 2-bromo-2,2-difluoroacetate as a safe and effective CO surrogate, which generates the carbonyl group in situ via palladium-catalyzed difluorocarbene transfer. rsc.org

| Reaction Name | Coupling Partners | Typical Catalyst | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid + Acyl Chloride | Pd(PPh₃)₄ | High functional group tolerance. researchgate.net |

| Carbonylative Suzuki Coupling | Aryl Halide + Arylboronic Acid + CO source | Pd(OAc)₂ / Ligand | Avoids handling of unstable acyl chlorides. rsc.org |

| Umpolung Dithiane Arylation | 2-Aryl-1,3-dithiane + Aryl Bromide | Pd(dba)₂ / NiXantphos | Reverses polarity of the carbonyl carbon. nih.gov |

Direct C(sp²)–H functionalization represents a state-of-the-art, atom-economical approach to forming C-C bonds. This strategy avoids the pre-functionalization of starting materials typically required in cross-coupling. One such method is the palladium-catalyzed synthesis of diaryl ketones from aldehydes and aryl halides. acs.orgacs.org In this reaction, the aldehyde C-H bond is activated by a palladium/picolinamide catalyst system, followed by coupling with the aryl halide. researchgate.net To synthesize this compound, this would involve the coupling of 3-methylbenzaldehyde (B113406) with a 4-nitroaryl halide. This method demonstrates high functional group tolerance and can be performed on a gram scale. acs.org

Alternative Coupling Strategies for Diarylmethanone Formation

Advanced Methodologies for Sustainable Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. hilarispublisher.comyoutube.com For the synthesis of benzophenones, this involves developing alternatives to hazardous reagents and solvents.

One significant advancement is the replacement of homogeneous Lewis or Brønsted acid catalysts in Friedel-Crafts reactions with heterogeneous solid acids. Insoluble cesium salts of heteropoly acids have been shown to be effective and recyclable catalysts for the acylation of toluene with benzoic anhydride, completely avoiding halogenated compounds and corrosive acids. scispace.com

The use of novel reaction media is another green approach. A patented method describes the preparation of benzophenone compounds using a Gemini surfactant system as the reaction medium, replacing volatile and often toxic organic solvents. This system is reusable, making the process more economical and environmentally friendly. google.com Furthermore, the oxidation of diphenylmethane (B89790) to benzophenone has been achieved using hydrogen peroxide, a clean oxidant, with an iron acetate (B1210297) catalyst under microwave irradiation, significantly shortening reaction times. researchgate.net

Microwave-Assisted Synthesis: Kinetic Enhancements and Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. The primary mechanism involves the efficient heating of materials through dielectric effects, which can dramatically reduce reaction times from hours or days to mere minutes. arkat-usa.org This rapid heating can lead to increased reaction rates and often results in higher product yields and purity. arkat-usa.org

In the context of benzophenone synthesis, microwave irradiation has been successfully applied to related structures. For instance, the synthesis of a dihydroxy-xanthone from a tetrahydroxy-benzophenone was achieved via a microwave-assisted annulation at 200°C, yielding a product of over 93%. sc.edu Another study on the synthesis of researchgate.netchegg.comoxazine derivatives demonstrated that microwave assistance not only reduced reaction times significantly but also improved yields and simplified the work-up process compared to conventional heating. arkat-usa.org While specific kinetic data for the microwave-assisted synthesis of this compound is not extensively detailed in the available literature, the application of this technology to analogous compounds strongly suggests its potential for achieving significant kinetic enhancements and improved reaction efficiency.

Solvent-Free Synthetic Protocols and Green Chemistry Implications

Solvent-free synthesis is a key principle of green chemistry, aiming to reduce environmental impact by eliminating the use of hazardous organic solvents. hilarispublisher.comscispace.com These protocols can reduce pollution, simplify experimental procedures and work-up, save time, and lower costs. researchgate.net Reactions can be carried out using only the reactants or by incorporating them onto solid supports, often in conjunction with microwave or thermal energy.

The synthesis of benzophenone derivatives and related compounds has been effectively demonstrated under solvent-free conditions. For example, the synthesis of quinoline (B57606) derivatives has been achieved using a reusable catalyst under solvent-free microwave irradiation. The use of ionic liquids as both a catalyst and a green solvent medium also represents a stride towards more environmentally benign Friedel-Crafts acylations for producing benzophenones. researchgate.net These approaches align with green chemistry matrices such as atom economy and reaction mass efficiency, showcasing a lower environmental impact. The adoption of such protocols for the synthesis of this compound would offer a cleaner, safer, and more sustainable alternative to traditional solvent-heavy methods.

Development of Metal-Free and Non-Oxidative Synthetic Pathways

Traditional Friedel-Crafts acylation, the primary route to benzophenones, heavily relies on stoichiometric or catalytic amounts of metal-based Lewis acids, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). google.comresearchgate.net While effective, these catalysts can be moisture-sensitive and their disposal can pose environmental challenges. Consequently, there is growing interest in developing metal-free synthetic pathways.

One promising alternative is the use of strong Brønsted acids as catalysts. Trifluoromethanesulfonic acid (CF₃SO₃H) has been shown to effectively catalyze the acylation of aromatic compounds with acyl chlorides or anhydrides. scispace.com This method can proceed with only a catalytic amount of the acid, which can be recovered, offering a more sustainable process. scispace.com Furthermore, Friedel-Crafts acylations using amides as the acylating agent in the presence of triflic acid have been developed, providing aromatic ketones in good to excellent yields (55-96%) and representing a conversion that produces minimal chemical waste. nih.gov These approaches represent a significant step towards cleaner, metal-free syntheses of this compound and its analogues.

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of the desired product in the synthesis of this compound. Key parameters that require careful control include temperature, solvent medium, and the nature of the catalyst.

Temperature Profiles and Control Mechanisms

For instance, in the Friedel-Crafts acylation of naphthalene, lower temperatures are used to steer the reaction towards the preferred kinetic product. google.com Conversely, some reactions require heating at reflux temperatures for several hours to proceed to completion. google.com Precise temperature control is therefore essential to balance reaction speed with selectivity and to minimize thermal degradation or side reactions.

Table 1: Effect of Temperature on Benzophenone Synthesis

| Reaction Type | Reactants | Temperature (°C) | Duration | Yield (%) | Reference |

|---|---|---|---|---|---|

| Friedel-Crafts Acylation | Toluene, Acetyl Chloride | -15 | 1 hour | 85.3 | sapub.org |

| Friedel-Crafts Acylation | 2-chloro-5-nitrobenzotrichloride, 3,4,5-trimethoxytoluene | 100 to Reflux | 5 hours | 84.3 | google.com |

Influence of Solvent Media on Reaction Outcome

The choice of solvent can profoundly affect the outcome of a chemical reaction, particularly in Friedel-Crafts acylations. The solvent can influence the solubility of reactants, the stability of intermediates, and the product distribution. stackexchange.com In the acylation of naphthalene, for example, non-polar solvents like carbon disulfide (CS₂) or dichloromethane (B109758) (CH₂Cl₂) tend to favor the formation of the kinetic product (1-acetylnaphthalene), while polar solvents such as nitrobenzene promote the formation of the more stable thermodynamic product (2-acetylnaphthalene). stackexchange.com

Modern approaches have explored the use of ionic liquids as a dual catalyst and solvent system, which can offer high catalytic activity and greener reaction conditions compared to conventional volatile organic solvents. researchgate.net The selection of an appropriate solvent is therefore a critical optimization step to maximize yield and direct the reaction towards the desired isomer.

Table 2: Influence of Solvent on Friedel-Crafts Acylation Yield

| Reactants | Catalyst/Solvent System | Duration (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Benzene (B151609), Benzoyl Chloride | BmimCl-FeCl₃ | 0.5 | 95 | researchgate.net |

| Benzene, Benzoyl Chloride | BmimCl-AlCl₃ | 0.5 | 92 | researchgate.net |

| Benzene, Benzoyl Chloride | BmimCl-ZnCl₂ | 0.5 | 86 | researchgate.net |

| Benzene, Benzoyl Chloride | Nitrobenzene | 1 | 85 | researchgate.net |

Catalyst Design and Ligand Effects in Catalytic Transformations

The catalyst is at the heart of the Friedel-Crafts acylation. The most common catalysts are Lewis acids like AlCl₃, FeCl₃, and ZnCl₂, whose catalytic activity often correlates with their Lewis acidity. researchgate.net The choice of catalyst can impact reaction efficiency and selectivity. For example, in a comparative study, the ionic liquid BmimCl-FeCl₃ showed higher catalytic activity for benzophenone synthesis than systems based on AlCl₃ or ZnCl₂. researchgate.net

Beyond simple metal salts, research into catalyst design aims to create more efficient, reusable, and environmentally friendly catalytic systems. The use of trifluoromethanesulfonic acid represents a move towards strong Brønsted acid catalysis, which can be highly efficient and avoids the use of metals. scispace.com While the specific influence of ligands on catalytic transformations for the synthesis of this compound is not widely documented, the principles of catalyst design in organic synthesis suggest that tuning the electronic and steric properties of a catalyst system could further optimize yield and selectivity.

Chemical Reactivity and Mechanistic Organic Transformations of 3 Methyl 4 Nitrobenzophenone

Functional Group Transformations of the Nitro Moiety

The nitro group is a highly versatile functional group, primarily due to the electron-withdrawing nature of the nitrogen atom and its susceptibility to reduction under various conditions.

Catalytic Reduction to Amino Derivatives

The reduction of an aromatic nitro group to a primary amine is a fundamental transformation in organic synthesis. This conversion is crucial for the synthesis of anilines, which are precursors to dyes, pharmaceuticals, and polymers. For 3-Methyl-4'-nitrobenzophenone, this transformation yields (4-aminophenyl)(3-methylphenyl)methanone.

Commonly employed methods for this reduction include catalytic hydrogenation and the use of metals in acidic media.

Catalytic Hydrogenation: This is often the method of choice due to its clean nature and high efficiency. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature.

Metal/Acid Reduction: A classic and effective method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of concentrated hydrochloric acid (HCl) chemistrystudent.com. The reaction is typically heated under reflux. Under these acidic conditions, the initially formed amine is protonated to form an ammonium (B1175870) salt. A subsequent workup with a base, like sodium hydroxide (B78521) (NaOH), is required to neutralize the salt and isolate the free amine chemistrystudent.com. Other reagents like zinc (Zn) in the presence of ammonium chloride have also proven effective and may offer milder reaction conditions researchgate.net.

Table 1: Conditions for Catalytic Reduction of Nitro Group

| Reagent/Catalyst | Solvent/Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | Ethanol, Room Temperature | (4-aminophenyl)(3-methylphenyl)methanone | Clean reaction with high yields. |

| Sn, conc. HCl | Heat (Reflux) | (4-aminophenyl)(3-methylphenyl)methanone | Requires basic workup to neutralize the ammonium salt intermediate. chemistrystudent.com |

| Fe, HCl | Ethanol/Water | (4-aminophenyl)(3-methylphenyl)methanone | Considered a versatile and easier method for product isolation compared to others. researchgate.net |

| Zn, NH₄Cl | Methanol/Water, Room Temperature | (4-aminophenyl)(3-methylphenyl)methanone | A fast and mild method with easy work-up. researchgate.net |

| Trichlorosilane (HSiCl₃), Tertiary Amine | - | (4-aminophenyl)(3-methylphenyl)methanone | A mild, metal-free reduction method. organic-chemistry.org |

Reductive Coupling Pathways: Formation of Azoxy and Azo Species

Under controlled reduction conditions, the nitro group can undergo partial reduction and coupling to form dimeric species such as azoxy and azo compounds. The formation of these products is highly dependent on the reducing agent and the reaction conditions, particularly the pH.

The reduction of a nitroarene to an amine proceeds through nitroso and hydroxylamine (B1172632) intermediates. Condensation between these intermediates leads to the formation of the azoxy compound, which can be further reduced to the azo compound and then to the corresponding aniline.

Formation of Azoxy Compounds: The condensation of a nitrosoarene with a hydroxylamine is a key step in forming the azoxy linkage. Certain enzymatic systems and specific chemical reagents can favor the formation of azoxy derivatives from nitroarenes researchgate.netnih.gov. For example, electrochemical methods have been developed for the synthesis of azoxy compounds from nitroarenes in an undivided cell acs.org.

Formation of Azo Compounds: Further reduction of the azoxy compound yields the azo species. Reagents like lithium aluminum hydride (LiAlH₄), while effective for reducing aliphatic nitro compounds to amines, tend to produce azo compounds from aromatic nitro compounds commonorganicchemistry.com. Using lead as a catalyst with triethylammonium (B8662869) formate (B1220265) as a hydrogen donor has also been shown to reduce aromatic nitro compounds to their corresponding azo compounds at room temperature researchgate.net.

Table 2: Conditions for Reductive Coupling of Nitro Group

| Product Type | Reagent/Conditions | Intermediate Species | Notes |

|---|---|---|---|

| Azoxy Compound | Controlled reduction (e.g., electrochemical methods, specific enzymes) researchgate.netacs.org | Nitrosoarene, Hydroxylamine | Results from the condensation of nitroso and hydroxylamine intermediates. |

| Azo Compound | Further reduction of azoxy compound; Reagents like LiAlH₄ or Lead/Triethylammonium formate commonorganicchemistry.comresearchgate.net | Azoxy Compound | Represents a deeper state of reduction than the azoxy species. |

Reactivity at the Methyl Group

The methyl group attached to the aromatic ring is a site for benzylic reactions, most notably oxidation and other functionalizations at the benzylic carbon.

Selective Oxidation Reactions to Carboxylic Acid Analogues

The benzylic methyl group can be oxidized to a carboxylic acid, yielding 3-(4'-nitrobenzoyl)benzoic acid. This transformation requires potent oxidizing agents, as the methyl group is attached to a benzene (B151609) ring that is part of an electron-withdrawing benzophenone (B1666685) system.

Common reagents for this type of oxidation include:

Potassium Permanganate (KMnO₄): A strong oxidizing agent that, under basic conditions followed by acidification, can convert a benzylic methyl group to a carboxylic acid.

Chromic Acid (H₂CrO₄): Generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in sulfuric acid, this is another powerful reagent for this transformation.

Catalytic Oxidation: More modern and environmentally benign methods utilize molecular oxygen as the oxidant in the presence of transition metal catalysts, such as those based on cobalt organic-chemistry.org.

Table 3: Reagents for Selective Oxidation of Methyl Group

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Basic conditions, heat, followed by acid workup | 3-(4'-nitrobenzoyl)benzoic acid | A classic, strong oxidizing agent. |

| Chromic Acid (H₂CrO₄) | Generated from Na₂Cr₂O₇/H₂SO₄ | 3-(4'-nitrobenzoyl)benzoic acid | A powerful but less environmentally friendly option. |

| Molecular Oxygen (O₂), Co-based catalyst | Presence of a radical initiator organic-chemistry.org | 3-(4'-nitrobenzoyl)benzoic acid | A greener, catalytic approach. organic-chemistry.org |

Benzylic Functionalization and Derivatization

Beyond oxidation, the benzylic position can be functionalized through radical-mediated reactions. For instance, benzylic C-H bonds can undergo halogenation using reagents like N-bromosuccinimide (NBS) under radical initiation (e.g., light or AIBN). This would produce (3-(bromomethyl)phenyl)(4-nitrophenyl)methanone, a versatile intermediate for further nucleophilic substitution reactions.

Recent advances have also focused on the direct C-H functionalization of benzylic positions using metallaphotoredox catalysis, allowing for the formation of C-C and C-heteroatom bonds rsc.orgrsc.org. These methods provide pathways to a wide range of derivatives by coupling toluene-like substrates with various partners rsc.org.

Electrophilic and Nucleophilic Aromatic Substitution on the Benzophenone Framework

The two aromatic rings of this compound exhibit different reactivities towards aromatic substitution reactions due to their distinct substituents.

Electrophilic Aromatic Substitution (EAS):

Electrophilic attack is directed by the activating and deactivating nature of the substituents on each ring masterorganicchemistry.com.

Ring A (3-Methylphenyl ring): This ring contains a weakly activating, ortho, para-directing methyl group and a moderately deactivating, meta-directing benzoyl group (-C(O)Ar) oneonta.edu. The directing effects of these two groups are synergistic. The positions ortho to the methyl group (positions 2 and 4) and para to the methyl group (position 6) are activated. The positions meta to the benzoyl group are positions 1 and 5. Therefore, electrophilic attack will be directed to positions 2, 4, and 6, with position 6 being the most sterically accessible.

Therefore, electrophilic aromatic substitution on this compound will overwhelmingly occur on the 3-methylphenyl ring, primarily at the positions ortho and para to the methyl group.

Nucleophilic Aromatic Substitution (SNAr):

Nucleophilic aromatic substitution is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring chemistrysteps.com.

Ring A (3-Methylphenyl ring): This ring lacks a strong electron-withdrawing group and a suitable leaving group, making it inert to SNAr reactions.

Ring B (4-Nitrophenyl ring): This ring is highly activated for nucleophilic attack due to the presence of the powerful electron-withdrawing nitro group. The nitro group can stabilize the negative charge of the intermediate Meisenheimer complex through resonance, particularly when the attack occurs at the ortho or para positions relative to the nitro group libretexts.org. In this compound, there isn't a typical leaving group like a halide. However, if a good leaving group were present at the 4' position (where the nitro group is), the ring would be highly susceptible to substitution by a nucleophile. The presence of the nitro group makes the carbon atom it is attached to (C4') highly electrophilic, activating the ring for potential nucleophilic attack chemistrysteps.comnih.gov.

Directing Effects of Nitro and Methyl Substituents

The chemical reactivity of the two aromatic rings in this compound is significantly influenced by the electronic properties of the methyl and nitro substituents. The methyl group (-CH₃) on one phenyl ring is an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to unsubstituted benzene. chemguide.co.uk This is due to its electron-donating inductive effect, which enriches the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. The methyl group is an ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. This directing effect is a consequence of the stabilization of the carbocation intermediate (the sigma complex or arenium ion) formed during the substitution process. Specifically, resonance structures can be drawn for the intermediates of ortho and para attack where the positive charge is located on the carbon atom bearing the methyl group, which is a more stable tertiary carbocation. youtube.com

In contrast, the nitro group (-NO₂) on the other phenyl ring is a powerful deactivating group. chemguide.co.uk It strongly withdraws electron density from the aromatic ring through both inductive and resonance effects, making this ring much less reactive towards electrophiles. The nitro group is a meta-director for electrophilic substitution. This is because during ortho or para attack, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the electron-withdrawing nitro group, which is a highly unstable arrangement. The intermediate for meta attack avoids this destabilization, making it the favored pathway. youtube.com

In the context of nucleophilic aromatic substitution, the roles are reversed. The electron-withdrawing nitro group activates the ring it is attached to for nucleophilic attack, particularly at the ortho and para positions, by stabilizing the negatively charged Meisenheimer complex intermediate.

The table below summarizes the directing effects of the methyl and nitro substituents in electrophilic aromatic substitution.

| Substituent | Ring Position | Electronic Effect | Activating/Deactivating | Directing Effect |

| Methyl (-CH₃) | 3 | Electron-donating (inductive) | Activating | ortho, para |

| Nitro (-NO₂) | 4' | Electron-withdrawing (inductive and resonance) | Deactivating | meta |

Exploration of Subsequent Substitution Patterns

When this compound undergoes a subsequent electrophilic aromatic substitution reaction, the position of the new substituent is determined by the interplay of the directing effects of the existing groups. The ring substituted with the activating methyl group is far more likely to react than the ring with the deactivating nitro group.

Therefore, the substitution will occur on the 3-methylphenyl ring. The methyl group directs incoming electrophiles to the ortho and para positions. In this case, the available positions are 2, 4, and 6.

Position 2 and 6 (ortho to methyl): These positions are electronically activated by the methyl group.

Position 4 (para to methyl): This position is also electronically activated.

However, the bulky benzoyl group at position 1 will exert a significant steric hindrance, particularly at the adjacent ortho positions (2 and 6). Consequently, substitution at position 4 is generally favored, although a mixture of products is possible. The substitution will likely yield the 4-substituted product as the major isomer, with smaller amounts of the 2- and 6-substituted isomers.

For example, in a nitration reaction, the major product would be 3-methyl-4-nitro-4'-nitrobenzophenone. The regioselectivity can be influenced by the specific reaction conditions and the nature of the electrophile. researchgate.net

Detailed Mechanistic Investigations of Reaction Pathways

Elucidation of Reaction Intermediates and Transition States

The mechanism of reactions involving this compound, such as electrophilic aromatic substitution, proceeds through high-energy intermediates and transition states. In electrophilic substitution on the methyl-substituted ring, the reaction involves a two-step mechanism. The first step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or arenium ion. The stability of this intermediate is crucial in determining the regioselectivity of the reaction. Computational studies on similar substituted aromatic compounds have been used to model the structures and energies of these intermediates and the transition states leading to them. researchgate.net

For this compound, the transition state for the formation of the sigma complex will have a structure where the bond between the electrophile and the aromatic ring is partially formed. The energy of this transition state is influenced by the electronic effects of the substituents. The electron-donating methyl group helps to stabilize the developing positive charge, thus lowering the activation energy for substitution on that ring. Conversely, the electron-withdrawing nitro group would destabilize such a transition state on its ring.

In other types of reactions, such as photoreduction, which is characteristic of benzophenones, the initial step is the formation of an excited triplet state upon UV irradiation. This triplet state can then abstract a hydrogen atom from a suitable donor to form a ketyl radical intermediate. nih.govnih.gov The stability of this radical intermediate is influenced by the substituents. For this compound, the presence of both electron-donating and electron-withdrawing groups would affect the electronic distribution in the ketyl radical.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies on reactions of substituted benzophenones provide quantitative insights into the influence of substituents on reaction rates. The rate of a chemical reaction is determined by the slowest step in the reaction mechanism, known as the rate-determining step. wikipedia.orglibretexts.org For electrophilic aromatic substitution on this compound, the formation of the sigma complex is typically the rate-determining step.

The rate of this step is highly dependent on the nature of the substituents. The activating methyl group will increase the rate of substitution on its ring, while the deactivating nitro group will significantly decrease the rate on the other ring. This difference in rates is so pronounced that substitution will occur almost exclusively on the methyl-substituted ring.

Kinetic investigations on related systems, such as the aminolysis of substituted thionocarbonates, have shown that electron-withdrawing groups (like the nitro group) on the phenyl ring increase the susceptibility of the carbonyl carbon to nucleophilic attack, thus increasing the reaction rate. researchgate.net While this is a different reaction type, it illustrates the general principle that the electronic nature of the substituents is a key determinant of reaction rates.

In photoreduction reactions of benzophenone derivatives, the rate coefficients are also strongly dependent on the ring substitution. nih.gov The rate of hydrogen abstraction by the excited triplet state is influenced by the stability of the resulting ketyl radical, which is in turn affected by the electronic properties of the substituents.

The table below presents a hypothetical comparison of relative reaction rates for electrophilic substitution on different aromatic compounds, illustrating the activating and deactivating effects of the substituents present in this compound.

| Compound | Substituent(s) | Relative Rate of Nitration |

| Benzene | None | 1 |

| Toluene (B28343) | -CH₃ | 25 |

| Nitrobenzene (B124822) | -NO₂ | 6 x 10⁻⁸ |

| 3-Methylphenyl ring in this compound | -CH₃, -COC₆H₄NO₂ | >1 (activated by -CH₃) |

| 4'-Nitrophenyl ring in this compound | -NO₂, -COC₆H₄CH₃ | <<1 (deactivated by -NO₂) |

Advanced Spectroscopic Analysis and Structural Elucidation of 3 Methyl 4 Nitrobenzophenone

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption spectrum of 3-Methyl-4'-nitrobenzophenone is dictated by the chromophoric groups within its molecular framework. A chromophore is a part of a molecule responsible for its color by absorbing light in the visible or ultraviolet region.

Analysis of Electronic Transitions and Chromophoric Behavior

The structure of this compound contains several key chromophores: the carbonyl group (C=O), the 3-methylphenyl ring, and the 4-nitrophenyl ring. These functional groups give rise to characteristic electronic transitions when the molecule absorbs UV-Vis radiation.

The primary electronic transitions observed for this class of compounds are:

π → π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the conjugated aromatic system of the benzophenone (B1666685) core. The extended conjugation involving the two phenyl rings and the carbonyl group results in strong absorption bands, typically in the UV region.

n → π Transitions:* This type of transition involves the excitation of an electron from a non-bonding (n) orbital, specifically from one of the lone pairs on the carbonyl oxygen, to an antibonding π* orbital of the carbonyl group. These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths.

The benzophenone framework itself is a well-known chromophore, and the addition of substituents significantly modifies its absorption characteristics.

Correlation with Molecular Electronic Structure

The molecular electronic structure of this compound is characterized by a "push-pull" system. The methyl group (-CH₃) on one phenyl ring is a weak electron-donating group, while the nitro group (-NO₂) on the other ring is a powerful electron-withdrawing group.

This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation. The electron-donating methyl group enriches the electron density of its attached phenyl ring, while the electron-withdrawing nitro group depletes the electron density of its ring. This electronic asymmetry affects the energy levels of the molecular orbitals. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is reduced, leading to a bathochromic shift (a shift to longer wavelengths) of the main absorption bands compared to unsubstituted benzophenone. The position of the substituent on the phenyl ring is crucial in determining the excited-state evolution channels.

X-ray Crystallography for Precise Solid-State Molecular and Supramolecular Architecture

While detailed crystallographic studies on various substituted benzophenones have been published, a specific single-crystal X-ray diffraction study for the this compound isomer was not found in the surveyed literature. However, based on the extensive data available for closely related analogs, such as other nitro- and methyl-substituted benzophenones, a precise and detailed projection of its solid-state architecture can be formulated.

Determination of Bond Lengths, Bond Angles, and Dihedral Angles

In the absence of direct experimental data for this compound, a representative table of expected bond parameters can be constructed based on analogous structures. These values are derived from typical geometries of benzophenone derivatives and nitroaromatic compounds.

Representative Molecular Geometry Parameters

| Parameter | Bond/Atoms | Expected Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C=O (carbonyl) | ~ 1.22 Å | |

| C-C (carbonyl-phenyl) | ~ 1.49 Å | |

| C-C (aromatic) | ~ 1.39 Å (average) | |

| C-N (aromatic-nitro) | ~ 1.48 Å | |

| N-O (nitro) | ~ 1.22 Å (average) | |

| Bond Angles (°) | ||

| Phenyl-C-Phenyl (ketone) | ~ 122° | |

| O=C-Phenyl (ketone) | ~ 119° | |

| C-N-O (nitro) | ~ 118° | |

| Dihedral Angles (°) | ||

| Phenyl Ring 1 / Phenyl Ring 2 | ~ 45-60° |

Note: This table presents expected values based on related crystal structures and is for illustrative purposes.

Conformation Analysis in the Crystalline State

Substituted benzophenones are characteristically non-planar in the solid state. Steric hindrance between the hydrogen atoms on the two phenyl rings prevents them from being coplanar. Consequently, the molecule adopts a twisted conformation. The two phenyl rings are expected to be rotated out of the plane of the central carbonyl group, with significant dihedral (twist) angles between the planes of the rings. This twist is a fundamental structural feature of the benzophenone core.

Furthermore, the nitro group itself is often slightly twisted out of the plane of the benzene (B151609) ring to which it is attached, typically by a small dihedral angle, as a result of packing forces in the crystal.

Exploration of Intermolecular Interactions in Crystal Packing

The crystal packing of this compound is expected to be governed by a combination of weak intermolecular interactions that collectively determine the supramolecular architecture. Given the functional groups present, the following interactions are anticipated:

C–H···O Hydrogen Bonds: The oxygen atoms of the carbonyl and nitro groups are effective hydrogen bond acceptors. Weak hydrogen bonds between these oxygen atoms and aromatic or methyl C-H groups from neighboring molecules are expected to be a dominant and directional force in the crystal packing, forming networks of interconnected molecules.

π···π Interactions: The electron-rich 3-methylphenyl ring and the electron-deficient 4-nitrophenyl ring create an ideal scenario for favorable π···π stacking interactions. These interactions, involving the face-to-face or offset stacking of aromatic rings, are a common feature in the crystal engineering of aromatic compounds and would contribute significantly to the stabilization of the crystal lattice.

These combined interactions would lead to a stable, three-dimensional crystalline solid.

Computational and Theoretical Chemistry Studies on 3 Methyl 4 Nitrobenzophenone

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are instrumental in elucidating the electronic properties and energetic landscape of 3-Methyl-4'-nitrobenzophenone.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Density Functional Theory (DFT) is a widely used method for this purpose due to its balance of accuracy and computational cost. nih.gov Specifically, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a basis set such as 6-311++G(d,p) is commonly employed to obtain the optimized geometry of organic molecules. nih.gov This process involves finding the minimum energy conformation on the potential energy surface. youtube.com For a related compound, 3-methyl-4-nitro-1,1-biphenyl, DFT calculations have been successfully used to optimize its structure and compare it with experimental X-ray diffraction data. researchgate.net A similar approach would be applied to this compound to predict its bond lengths, bond angles, and dihedral angles.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenyl Ring from DFT Calculations

| Parameter | Value |

|---|---|

| C-C Bond Length (Å) | 1.39 |

| C-H Bond Length (Å) | 1.08 |

| C-C-C Bond Angle (°) | 120 |

| C-C-H Bond Angle (°) | 120 |

Note: This table presents typical values for a substituted benzene (B151609) ring calculated using DFT methods and is for illustrative purposes.

Frontier molecular orbital (FMO) theory is a key concept in understanding the chemical reactivity and electronic properties of a molecule. taylorandfrancis.comyoutube.comlibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. nih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. For instance, in a study of 4-(tert-butyl)-4'-nitro-1,1-biphenyl, the HOMO-LUMO energy gap was calculated to be 3.97 eV, indicating a soft and highly reactive molecule. eurjchem.com

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Nitroaromatic Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

| Energy Gap (ΔE) | 4.0 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.dewolfram.com The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different potential regions. wolfram.com Red regions represent negative electrostatic potential and are indicative of sites prone to electrophilic attack, while blue regions correspond to positive electrostatic potential and are susceptible to nucleophilic attack. wolfram.com Green areas denote neutral potential. For example, in studies of 3-methoxy flavones, MEP maps were used to correlate the negative potential regions with their anti-picornavirus activities. nih.gov For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the nitro group and the carbonyl group, indicating these as potential sites for electrophilic interaction.

Table 3: Illustrative Second-Order Perturbation Energies (E(2)) from NBO Analysis

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) O | π*(C=C) | 5.2 |

| π(C=C) | π*(C=C) | 20.5 |

| LP(1) N | σ*(C-H) | 1.8 |

Note: This table presents example data to illustrate the type of information obtained from an NBO analysis. LP denotes a lone pair, and π and σ denote bonding orbitals.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior and conformational flexibility over time.

The two phenyl rings in this compound are not static but can rotate around the single bonds connecting them to the carbonyl carbon. This rotation is not entirely free and is hindered by energy barriers. Computational methods, particularly DFT, can be used to calculate these rotational barriers by determining the energy of the molecule at different dihedral angles. mdpi.com A study on the rotational barriers of methyl groups in tribromomesitylene crystals successfully used DFT calculations to determine the energy differences between the lowest and highest energy conformations during rotation. mdpi.com A similar approach for this compound would involve systematically rotating one of the phenyl rings relative to the other and calculating the energy at each step. The results would provide the energy profile for the rotation, identifying the most stable (lowest energy) conformations and the transition states (highest energy) between them. This information is crucial for understanding the molecule's conformational preferences and dynamic behavior in different environments.

Table 4: Example of Calculated Rotational Energy Barriers

| Rotation | Energy Barrier (kcal/mol) |

|---|---|

| Phenyl Ring 1 Rotation | 3.5 |

| Phenyl Ring 2 Rotation | 4.2 |

Note: This table provides hypothetical values to illustrate the type of data obtained from rotational barrier calculations.

Solvent Effects on Molecular Conformation through Simulation

The conformation of this compound in different solvents can be investigated using simulation techniques like Monte Carlo (MC) and Molecular Dynamics (MD). These methods allow for the exploration of the potential energy surface of the molecule in the presence of explicit solvent molecules. For benzophenone (B1666685) derivatives, the dihedral angle between the two phenyl rings is a key conformational parameter. nih.govresearchgate.net The presence of the methyl group at the 3-position and the nitro group at the 4'-position is expected to influence this angle due to steric and electronic effects.

Simulations would likely reveal that the polarity of the solvent plays a significant role in determining the preferred conformation. In polar solvents, solvent-solute interactions, such as dipole-dipole interactions, can stabilize conformations with a larger dipole moment. Density Functional Theory (DFT) calculations on benzophenone have shown that the dipole moment can change with the solvent environment. longdom.orglongdom.org For this compound, the nitro group's strong electron-withdrawing nature and the methyl group's electron-donating nature would create a significant molecular dipole.

A hypothetical study could involve simulating this compound in a series of solvents with varying dielectric constants. The results might be summarized in a table similar to the one below, showing the calculated average dihedral angle and dipole moment in different solvents.

| Solvent | Dielectric Constant (ε) | Calculated Average Dihedral Angle (°) | Calculated Average Dipole Moment (D) |

|---|---|---|---|

| n-Hexane | 1.88 | 55.2 | 4.8 |

| Dichloromethane (B109758) | 8.93 | 58.1 | 5.5 |

| Acetone | 20.7 | 60.5 | 6.2 |

| Water | 80.1 | 63.8 | 7.1 |

Theoretical Exploration of Reaction Mechanisms

Theoretical chemistry provides powerful tools to elucidate the mechanisms of chemical reactions. For this compound, a key reaction of interest could be its reduction, a common transformation for nitro-aromatic compounds. DFT calculations can be employed to map out the potential energy surface of the reaction, identifying transition states and intermediates.

A hypothetical reaction pathway for the first step of the reduction of the nitro group could be calculated, yielding data like the following:

| Reaction Step | Reactant | Transition State | Product | Calculated Activation Barrier (kcal/mol) |

|---|---|---|---|---|

| Nitro to Nitroso (First H-atom transfer) | R-NO₂ + H | [R-NO₂---H]‡ | R-NO(OH) | 15.8 |

Computational modeling can also predict the selectivity of reactions where multiple products are possible. For this compound, electrophilic aromatic substitution is a good example. The positions of the methyl and nitro groups, as well as the carbonyl bridge, direct incoming electrophiles to specific positions on the aromatic rings.

By calculating the energies of the possible intermediates (sigma complexes) for electrophilic attack at different positions, the most likely products can be predicted. For example, nitration of the methyl-substituted ring would likely occur at positions ortho and para to the methyl group, but the steric hindrance from the bulky benzophenone structure and the deactivating effect of the carbonyl group would influence the final product distribution. Similarly, nucleophilic aromatic substitution on the nitro-substituted ring can be modeled to predict the most favorable site of attack.

QSAR (Quantitative Structure-Activity Relationship) in Chemical Transformation Contexts

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.govnih.gov For a series of substituted benzophenones, including this compound, QSAR models could be developed to correlate structural descriptors with their reactivity in a specific chemical transformation, for example, their efficiency as photosensitizers. nih.gov

Relevant structural descriptors could include electronic parameters (such as HOMO and LUMO energies, dipole moment, and atomic charges), steric parameters (like molecular volume and surface area), and topological indices. researchgate.net A multiple linear regression analysis could then be used to build a QSAR model.

A hypothetical QSAR equation for predicting the rate constant (log k) of a reaction involving substituted benzophenones might look like this:

log k = 1.25 σ - 0.45 Es + 0.82 μ + 2.1

where σ is the Hammett substituent constant, Es is the Taft steric parameter, and μ is the dipole moment.

Once a statistically significant QSAR model is developed, it can be used to predict the reactivity or efficiency of new, unsynthesized benzophenone derivatives. nih.gov This predictive capability is highly valuable for optimizing chemical properties. For instance, if the goal is to design a more efficient photosensitizer, the QSAR model could be used to identify substituents that would enhance this property.

By systematically varying the substituents on the benzophenone scaffold in silico and calculating their structural descriptors, the model can predict their activity. This allows for the rational design of new molecules with improved properties, prioritizing the synthesis of the most promising candidates and thus saving time and resources.

For instance, a predictive model for the photoreduction quantum yield of benzophenone derivatives could be developed. The model could then be used to screen a virtual library of compounds to identify those with the highest predicted quantum yields.

Design, Synthesis, and Chemical Exploration of 3 Methyl 4 Nitrobenzophenone Derivatives

Systematic Modification of the Methyl and Nitro Groups

The methyl (-CH₃) and nitro (-NO₂) groups on the 3-Methyl-4'-nitrobenzophenone core are primary targets for functional group interconversion, enabling the creation of derivatives with altered chemical and physical properties. Each group possesses characteristic reactivity that can be exploited to introduce new functionalities.

The nitro group is readily reduced to an amino group (-NH₂) under various conditions. Common methods for this transformation on aromatic systems include catalytic hydrogenation (e.g., using H₂ gas with a palladium-on-carbon catalyst) or the use of metals in acidic media, such as iron, tin, or zinc with hydrochloric acid. masterorganicchemistry.com This conversion is fundamental as it changes a powerful electron-withdrawing group into a strong electron-donating group, dramatically altering the electronic nature of the molecule. masterorganicchemistry.com The resulting aminobenzophenone derivative can serve as a precursor for further reactions, such as diazotization or amide bond formation.

Conversely, the methyl group can be oxidized to a carboxylic acid (-COOH). This side-chain oxidation is often accomplished using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid under heating. This transformation converts an electron-donating alkyl group into an electron-withdrawing carboxyl group, which can then participate in reactions like esterification or conversion to an acyl chloride.

The table below summarizes these primary modifications.

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Derivative Class |

| 4'-Nitro (-NO₂) | H₂, Pd/C or Fe/HCl | 4'-Amino (-NH₂) | Aminobenzophenones |

| 3-Methyl (-CH₃) | KMnO₄, heat | 3-Carboxy (-COOH) | Benzophenonecarboxylic acids |

| 4'-Nitro (-NO₂) | Zn, NH₄Cl | 4'-Hydroxylamino (-NHOH) | Hydroxylaminobenzophenones wikipedia.org |

Introduction of Additional Substituents on the Aromatic Rings

Further diversification of the this compound structure can be achieved by introducing additional substituents onto the aromatic rings through electrophilic aromatic substitution. The position of the incoming electrophile is directed by the activating and deactivating effects of the existing methyl and nitro groups.

The methyl group on Ring A is an activating, ortho-, para- directing group. chemguide.co.uk This means it increases the electron density of the ring, particularly at the positions ortho (C2, C6) and para (C4) to itself, making the ring more susceptible to electrophilic attack at these sites. The nitro group on Ring B is a strongly deactivating, meta- directing group. chemguide.co.uk It withdraws electron density from the ring, making it less reactive towards electrophiles, and directs incoming groups to the positions meta (C3', C5') to itself.

Due to these directing effects, electrophilic substitution reactions on this compound will preferentially occur on the more activated, methyl-substituted ring (Ring A). For example, nitration or halogenation would primarily yield products substituted at the C2, C4, or C6 positions of the methyl-bearing ring. Substitution on the nitro-bearing ring is significantly less favorable due to its deactivation.

The following table illustrates potential derivatives from common electrophilic substitution reactions.

| Reaction | Electrophile | Primary Substitution Positions (on methyl-bearing ring) | Potential Derivative Name |

| Nitration | NO₂⁺ | C2, C4, C6 | 2-Nitro-3-methyl-4'-nitrobenzophenone |

| Halogenation (e.g., Bromination) | Br⁺ | C2, C4, C6 | 2-Bromo-3-methyl-4'-nitrobenzophenone |

| Friedel-Crafts Acylation | RCO⁺ | C2, C4, C6 | 2-Acyl-3-methyl-4'-nitrobenzophenone |

Structure-Reactivity/Property Relationships of Derivatives in Chemical Applications

The structural modifications described above lead to significant changes in the reactivity and physical properties of the resulting derivatives. Understanding these relationships is key to tailoring molecules for specific applications in fields like medicinal chemistry and materials science. researchgate.net

The conversion of the methyl and nitro groups fundamentally alters the reactivity of the entire molecule.

Reduction of the Nitro Group: Transforming the electron-withdrawing -NO₂ group into an electron-donating -NH₂ group makes the attached phenyl ring (Ring B) significantly more activated towards electrophilic substitution. This change can reverse the ring selectivity in subsequent reactions. The resulting amine also introduces nucleophilic character, allowing for the synthesis of amides, sulfonamides, and other nitrogen-containing structures.

Oxidation of the Methyl Group: Changing the -CH₃ group to a -COOH group transforms an activating director into a deactivating, meta-directing group. This modification makes Ring A less reactive in electrophilic substitution reactions and changes the directing effect for any subsequent substitutions. The carboxylic acid functionality itself can be converted into esters, amides, or acid chlorides, opening up a wide range of synthetic possibilities.

The introduction of new substituents also impacts reactivity. For instance, adding another electron-withdrawing group (like a second nitro group) would further deactivate the molecule towards electrophilic attack, while adding an electron-donating group (like a hydroxyl group) would enhance its reactivity.

Structural changes directly influence the spectroscopic and electronic characteristics of the benzophenone (B1666685) derivatives. These properties are critical for characterization and for applications in areas like photochemistry. nih.gov

Spectroscopic Properties: Modifications are readily observed in various spectra.

IR Spectroscopy: The reduction of a nitro group is confirmed by the disappearance of the characteristic asymmetric and symmetric N-O stretching bands (typically around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching bands from the new amine group (around 3300-3500 cm⁻¹). Oxidation of the methyl group would show the disappearance of C-H stretching bands and the appearance of a broad O-H stretch (around 2500-3300 cm⁻¹) and a C=O stretch (around 1700 cm⁻¹) from the carboxylic acid.

NMR Spectroscopy: In ¹H NMR, the chemical shifts of the aromatic protons are sensitive to the electronic nature of the substituents. Replacing an electron-withdrawing group with an electron-donating one will typically cause upfield shifts (to lower ppm values) for the protons on that ring. tandfonline.com

UV-Visible Spectroscopy: As mentioned, the wavelength of maximum absorption (λ_max) is highly dependent on the electronic system. The introduction of nitro groups or the conversion of existing groups can significantly alter the color and photophysical properties of the compounds. nih.gov

The table below summarizes the expected impact of key modifications on these properties.

| Modification | Impact on Electronic Properties | Expected UV-Vis Shift (λ_max) | Key IR Spectral Changes |

| -NO₂ → -NH₂ | Electron-withdrawing → Electron-donating | Bathochromic (Red Shift) | Disappearance of N-O stretches, appearance of N-H stretches |

| -CH₃ → -COOH | Electron-donating → Electron-withdrawing | Hypsochromic (Blue Shift) | Appearance of broad O-H and new C=O stretches |

| Addition of -NO₂ | Increased electron-withdrawing character | Hypsochromic (Blue Shift) | Appearance of new N-O stretching bands |

Applications in Materials Science and Industrial Chemical Processes

Role as Synthetic Intermediates for Advanced Materials

3-Methyl-4'-nitrobenzophenone is a key intermediate in the production of high-performance polymers and colorants. The presence of the nitro group is particularly significant, as it can be readily reduced to a primary amine (NH2), yielding 3-Methyl-4'-aminobenzophenone. This amino derivative is a valuable monomer and precursor for a range of advanced materials.

The amino derivative, 3-Methyl-4'-aminobenzophenone, is a potential monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in the aerospace, electronics, and automotive industries.

The synthesis of these polymers typically involves the reaction of a diamine monomer with a dicarboxylic acid (for polyamides) or a dianhydride (for polyimides). The presence of the benzophenone (B1666685) unit in the polymer backbone can impart desirable properties such as improved solubility and processability, as well as enhanced thermal and oxidative stability.

Table 1: Potential Polymer Applications of 3-Methyl-4'-aminobenzophenone

| Polymer Class | Co-monomer | Potential Polymer Properties |

| Polyamides | Aromatic or Aliphatic Dicarboxylic Acids | High thermal stability, good mechanical strength, improved solubility in organic solvents. |

| Polyimides | Aromatic Dianhydrides | Excellent thermal and oxidative stability, high glass transition temperatures, good dielectric properties. |

The incorporation of the 3-methylbenzophenone (B1359932) moiety can introduce a kink in the polymer chain, disrupting chain packing and leading to amorphous polymers with enhanced solubility in common organic solvents. This is a significant advantage for the processing and fabrication of polymer films and coatings.

Azo dyes are a major class of synthetic colorants that are widely used in the textile, leather, and printing industries. They are characterized by the presence of one or more azo groups (–N=N–), which act as a chromophore. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component, such as a phenol (B47542) or another aromatic amine.

The amino derivative, 3-Methyl-4'-aminobenzophenone, can serve as the diazo component in the synthesis of novel azo dyes. The general synthetic route involves the following steps:

Diazotization: 3-Methyl-4'-aminobenzophenone is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Coupling: The resulting diazonium salt is then reacted with a coupling component (e.g., phenols, naphthols, or aromatic amines) to form the azo dye.

The color of the resulting azo dye is determined by the specific combination of the diazo component and the coupling component, as well as the presence of other substituents on the aromatic rings. The benzophenone moiety in the dye structure can also influence its properties, such as its lightfastness and thermal stability.

Table 2: Potential Azo Dyes from 3-Methyl-4'-aminobenzophenone

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |

| Diazotized 3-Methyl-4'-aminobenzophenone | Phenols, Naphthols | Azo Dyes | Yellow, Orange, Red |

| Diazotized 3-Methyl-4'-aminobenzophenone | Aromatic Amines | Azo Dyes | Yellow to Brown |

Potential in Photoinitiator Systems and Photochemical Reactions

Benzophenone and its derivatives are well-established as Type II photoinitiators for free-radical polymerization. Upon absorption of UV radiation, the benzophenone molecule is excited to a singlet state, which then undergoes efficient intersystem crossing to a triplet state. This triplet state can then abstract a hydrogen atom from a suitable donor molecule (a co-initiator), generating free radicals that initiate the polymerization process.

The photoinitiating efficiency of benzophenone derivatives is influenced by the nature and position of substituents on the aromatic rings. The presence of an electron-donating group, such as a methyl group, can enhance the photoinitiation efficiency, while an electron-withdrawing group, such as a nitro group, can have a more complex effect. The nitro group can potentially quench the triplet state, reducing the photoinitiation efficiency. However, it can also shift the absorption spectrum of the molecule to longer wavelengths, which could be advantageous for certain applications.

Further research is needed to fully elucidate the photoinitiating capabilities of this compound. However, based on the known structure-property relationships of benzophenone derivatives, it is a promising candidate for use in UV-curable coatings, inks, and adhesives.

Integration into Novel Functional Organic Materials

The unique electronic and photophysical properties of the benzophenone core make it an attractive building block for the design of novel functional organic materials. Benzophenone derivatives have been extensively investigated for their applications in organic light-emitting diodes (OLEDs) as both host materials and emitters.

The benzophenone unit can act as an electron-accepting core in donor-acceptor-donor (D-A-D) type molecules, which are often used as emitters in OLEDs. The twisted geometry of the benzophenone core can help to reduce intermolecular interactions and self-quenching effects, leading to improved device performance. Furthermore, the efficient intersystem crossing of the benzophenone moiety makes it a promising candidate for the development of materials for thermally activated delayed fluorescence (TADF) OLEDs, which can achieve high internal quantum efficiencies.

Derivatives of this compound could be synthesized to tune the electronic and photophysical properties for specific OLED applications. For example, the nitro group could be replaced with various donor moieties to create novel D-A type emitters with tailored emission colors and efficiencies.

Future Research Directions and Emerging Paradigms in Nitrobenzophenone Chemistry

Development of Novel and Atom-Economical Synthetic Pathways

The classical synthesis of benzophenone (B1666685) derivatives often relies on Friedel-Crafts acylation, a method that, while effective, can suffer from drawbacks such as the use of stoichiometric amounts of Lewis acid catalysts and the generation of significant waste streams. Future research will undoubtedly focus on the development of more sustainable and atom-economical synthetic routes to 3-Methyl-4'-nitrobenzophenone.

Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and carbonylative coupling reactions, represent a promising frontier. These methods offer milder reaction conditions, broader functional group tolerance, and the potential for higher atom economy. For instance, a hypothetical atom-economical synthesis of this compound could involve the palladium-catalyzed carbonylation of 4-iodonitrobenzene in the presence of 3-methylphenylboronic acid.

| Synthetic Pathway | Key Reagents | Potential Advantages | Challenges |

| Friedel-Crafts Acylation | 3-Methylbenzoyl chloride, Nitrobenzene (B124822), AlCl₃ | Well-established, high yields | Stoichiometric catalyst, waste generation |

| Palladium-Catalyzed Carbonylative Coupling | 4-Iodonitrobenzene, 3-Methylphenylboronic acid, CO, Pd catalyst | Catalytic, milder conditions, atom-economical | Catalyst cost and stability, CO handling |

| Direct C-H Arylation | 3-Methylbenzaldehyde (B113406), 4-Halonitrobenzene, Pd catalyst | Direct functionalization of C-H bonds | Regioselectivity, catalyst development |

Future investigations should focus on optimizing these catalytic systems for the specific synthesis of this compound, including the development of novel ligands and catalyst supports to enhance efficiency and recyclability.

Advanced Studies in Catalysis Utilizing Benzophenone Scaffolds

The benzophenone scaffold is a versatile platform in catalysis, finding applications in photochemistry and asymmetric synthesis. The unique electronic properties conferred by the methyl and nitro substituents in this compound make it an intriguing candidate for advanced catalytic studies.

Benzophenones are well-known photosensitizers, capable of absorbing light and promoting chemical reactions. The presence of the nitro group in this compound is expected to influence its photophysical properties, potentially enabling its use in novel photocatalytic transformations. Future research could explore its efficacy in promoting [2+2] cycloadditions, C-H functionalization reactions, or as a photoinitiator in polymerization processes.

Furthermore, the chiral derivatization of the this compound scaffold could lead to the development of novel organocatalysts for asymmetric synthesis. The rigid benzophenone core can provide a well-defined chiral environment for controlling the stereochemical outcome of reactions.

| Catalytic Application | Potential Role of this compound | Key Research Areas |

| Photocatalysis | Photosensitizer for energy transfer reactions | Investigation of triplet state energy and lifetime, application in organic synthesis |

| Asymmetric Catalysis | Chiral scaffold for organocatalysts | Synthesis of chiral derivatives, application in asymmetric aldol, Michael, and Diels-Alder reactions |

| Transition Metal Catalysis | Ligand for metal complexes | Synthesis of metal complexes and evaluation of their catalytic activity in cross-coupling reactions |

Computational Design and Prediction of Novel Nitrobenzophenone Derivatives with Tailored Chemical Functionalities

Computational chemistry offers powerful tools for the rational design and prediction of the properties of novel molecules, thereby accelerating the discovery of new functional materials and catalysts. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies can provide valuable insights into the electronic structure, reactivity, and potential applications of this compound and its derivatives.

DFT calculations can be employed to predict key molecular properties such as the geometry, electronic structure (HOMO-LUMO gap), and spectroscopic characteristics of this compound. This information is crucial for understanding its reactivity and for designing derivatives with tailored photophysical or catalytic properties. For instance, computational screening could identify substituents that would enhance its photosensitizing capabilities or its binding affinity as a ligand in a catalytic system.

QSAR modeling can be utilized to establish relationships between the structural features of nitrobenzophenone derivatives and their chemical or biological activities. This approach can guide the synthesis of new compounds with optimized properties, such as enhanced catalytic efficiency or specific biological interactions.

| Computational Method | Predicted Properties | Potential Applications |

| Density Functional Theory (DFT) | Molecular geometry, electronic structure, spectroscopic properties | Rational design of photosensitizers and catalysts, understanding reactivity |

| Quantitative Structure-Activity Relationship (QSAR) | Correlation of structure with activity/property | Prediction of catalytic activity, toxicity, and other properties of novel derivatives |

| Molecular Docking | Binding modes and affinities to biological targets | Design of enzyme inhibitors or other biologically active molecules |

Exploration of Mechanistic Aspects in Complex Organic Transformations

A thorough understanding of reaction mechanisms is fundamental to the development of new and improved chemical transformations. The structural features of this compound, particularly the presence of an ortho-methyl group, suggest its potential involvement in intriguing and complex organic reactions, such as the Elbs reaction.

The Elbs reaction involves the pyrolysis of an ortho-methyl substituted benzophenone to yield a condensed polycyclic aromatic hydrocarbon. While the general mechanism has been studied, the influence of substituents on the reaction pathway and efficiency is not fully understood. Future research could focus on a detailed mechanistic investigation of the Elbs reaction of this compound, both experimentally and computationally. This could involve the identification of intermediates and transition states to elucidate the role of the nitro group in this transformation.

Furthermore, as a photosensitizer, the mechanistic pathways of energy transfer from the excited state of this compound to various substrates warrant detailed investigation using techniques such as time-resolved spectroscopy and computational modeling. Understanding these photophysical processes is key to designing more efficient photocatalytic systems.

| Reaction Type | Mechanistic Questions to be Addressed | Investigative Techniques |

| Elbs Reaction | Role of the nitro group on the reaction mechanism and regioselectivity | Isotope labeling studies, kinetic analysis, DFT calculations of reaction pathways |

| Photochemical Reactions | Mechanism of energy transfer, identification of excited state intermediates | Time-resolved spectroscopy (e.g., transient absorption), computational modeling of excited states |

| Palladium-Catalyzed Cross-Coupling | Elucidation of the catalytic cycle, role of ligands | In-situ spectroscopic monitoring, kinetic studies, DFT modeling of catalytic intermediates |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.